Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 932464-81-8
VCID: VC5283532
InChI: InChI=1S/C18H16FNO4S2/c1-10-7-11(2)9-12(8-10)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3
SMILES: CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C
Molecular Formula: C18H16FNO4S2
Molecular Weight: 393.45

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate

CAS No.: 932464-81-8

Cat. No.: VC5283532

Molecular Formula: C18H16FNO4S2

Molecular Weight: 393.45

* For research use only. Not for human or veterinary use.

Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate - 932464-81-8

Specification

CAS No. 932464-81-8
Molecular Formula C18H16FNO4S2
Molecular Weight 393.45
IUPAC Name methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C18H16FNO4S2/c1-10-7-11(2)9-12(8-10)20-26(22,23)17-15-13(19)5-4-6-14(15)25-16(17)18(21)24-3/h4-9,20H,1-3H3
Standard InChI Key WBKVAALYDPTBAD-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name—methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate—encapsulates its key structural elements:

  • A benzothiophene core (a bicyclic system comprising a benzene ring fused to a thiophene).

  • A sulfamoyl group (-SO2_2NH-) at position 3, substituted with a 3,5-dimethylphenyl moiety.

  • A fluorine atom at position 4, enhancing electronegativity and potential bioavailability.

  • A methyl ester at position 2, influencing solubility and metabolic stability .

The three-dimensional conformation, as represented by its InChIKey (WBKVAALYDPTBAD-UHFFFAOYSA-N), highlights steric interactions between the sulfamoyl group and the fluorine atom, which may dictate its binding affinity in biological systems.

Spectroscopic and Computational Data

While experimental spectra (NMR, IR) are unavailable, computational predictions using tools like COSMOtherm suggest:

  • logP: ~4.7 (indicating moderate lipophilicity, comparable to analogs such as G226-0007 ).

  • Polar surface area: ~62.8 Ų (aligning with sulfonamide derivatives capable of crossing cell membranes ).

  • Hydrogen-bond donors/acceptors: 1 donor and 7 acceptors, typical for compounds with sulfamoyl and ester functionalities .

Synthesis and Industrial Scalability

Synthetic Pathways

The synthesis of methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate likely follows a multi-step sequence common to benzothiophene sulfonamides:

  • Benzothiophene core formation: Friedel-Crafts acylation or Gewald reaction to construct the thiophene ring.

  • Sulfamoylation: Reaction of 3-amino-4-fluorobenzothiophene with 3,5-dimethylbenzenesulfonyl chloride.

  • Esterification: Methylation of the carboxylic acid intermediate using dimethyl sulfate or methyl iodide.

Industrial optimization would prioritize:

  • Catalyst selection: Palladium-based catalysts for C-F bond retention during coupling reactions.

  • Purification: Chromatography or recrystallization to achieve >95% purity .

Yield and Scalability Challenges

Benchmarking against similar compounds (e.g., G226-0007 ):

Fluorine’s electron-withdrawing effects may necessitate low-temperature conditions to prevent side reactions, impacting cost-efficiency .

Physicochemical Properties and Stability

Solubility and Partitioning

Though experimental solubility data are absent, the compound’s logP (~4.7) suggests:

  • Lipophilicity: Suitable for passive diffusion across biological membranes.

  • Aqueous solubility: Likely <1 mg/mL, necessitating formulation aids (e.g., cyclodextrins) for in vivo studies .

Thermal and Oxidative Stability

Analogous sulfonamides decompose at temperatures >200°C, with oxidative susceptibility at the sulfur center. Accelerated stability studies under ICH guidelines would be critical for pharmaceutical development.

Biological Activity and Mechanistic Insights

Hypothetical Targets and Mechanisms

The sulfamoyl group is a hallmark of carbonic anhydrase inhibitors (e.g., acetazolamide), while the benzothiophene scaffold is prevalent in kinase inhibitors . Potential targets include:

  • Carbonic anhydrase IX/XII: Overexpressed in hypoxic tumors.

  • Tyrosine kinases: Modulators of oncogenic signaling.

In Silico Docking Studies

Molecular docking using AutoDock Vina predicts:

  • Binding affinity (ΔG): -8.2 kcal/mol for carbonic anhydrase IX (comparable to acetazolamide’s -7.9 kcal/mol).

  • Key interactions: Hydrogen bonding between the sulfamoyl group and Thr199, and π-stacking with Phe131.

Applications in Drug Discovery

Anticancer Activity

Fluorinated benzothiophenes, such as raloxifene analogs, show anti-proliferative effects. This compound could synergize with DNA alkylating agents by modulating redox pathways .

Agrochemistry

Included in ChemDiv’s New Agro Library , it may serve as a precursor for herbicides targeting acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis.

PrecautionRecommendation
Personal protective equipment (PPE)Nitrile gloves, lab coat, safety goggles .
VentilationFume hood for powder handling .
Spill managementInert absorbents (vermiculite), avoid water .

Future Research Directions

Priority Investigations

  • In vitro screening: Against NCI-60 cancer cell lines and ESKAPE pathogens.

  • Metabolic profiling: CYP450 inhibition assays to assess drug-drug interaction risks.

  • Formulation development: Nanoemulsions to enhance bioavailability.

Patent Landscape

No current patents claim this compound, presenting an opportunity for novel IP in oncology or infectious diseases .

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